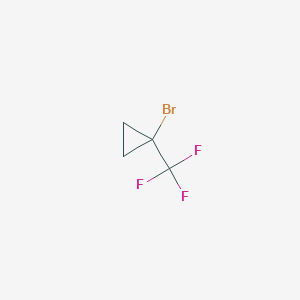![molecular formula C28H32F3N5O3 B2769897 2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate CAS No. 2097932-96-0](/img/structure/B2769897.png)
2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate” is a complex organic molecule. It has a CAS Number of 215434-37-0 and a molecular weight of 275.27 . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a way to encode the molecular structure using a standard textual notation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.27 . More specific properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications
Antimicrobial and Antifungal Activities
- A study by Patel et al. (2012) introduced a series of thiazolidinone derivatives synthesized from a key intermediate, showcasing their evaluation for antimicrobial activity against a range of bacteria and fungi. This research underscores the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
- Holla et al. (2006) reported the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as antimicrobial agents. The study highlights the broad spectrum of activities against various bacterial and fungal strains, indicating the compound's versatility in antimicrobial applications (Holla et al., 2006).
Synthesis and Biological Efficacy
- Al‐Ghorbani et al. (2015) synthesized a series of novel piperazine analogues bearing quinoline and pyridine moieties, which were evaluated for their in vitro antioxidant and anti-inflammatory activities. This study offers insights into the synthesis approach and potential biological applications of such compounds (Al‐Ghorbani et al., 2015).
- Ladani and Patel (2015) described a one-pot synthesis method for creating 1,2,4-triazolo[1,5-a]quinoline derivatives, showcasing an efficient approach to constructing fused tricyclic heterocycles. This research demonstrates the versatility of the compound in synthesizing complex molecular structures (Ladani & Patel, 2015).
Future Directions
properties
IUPAC Name |
[2-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F3N5O3/c1-38-19-26(37)39-24-4-2-3-20-5-7-22(33-27(20)24)18-34-11-9-23(10-12-34)35-13-15-36(16-14-35)25-8-6-21(17-32-25)28(29,30)31/h2-8,17,23H,9-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZSANXICOSOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)
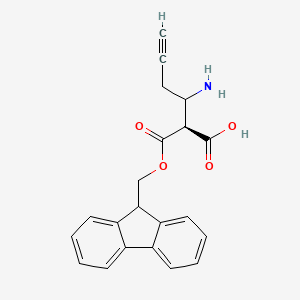

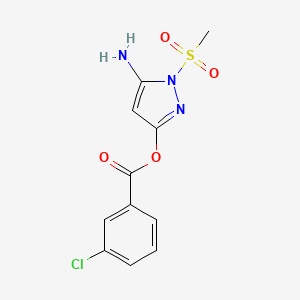
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-(thiophen-3-yl)furan-2-yl)methyl)oxalamide](/img/structure/B2769820.png)
![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)
![1-(4-{[7-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethanone](/img/structure/B2769824.png)

![Methyl 5-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B2769828.png)
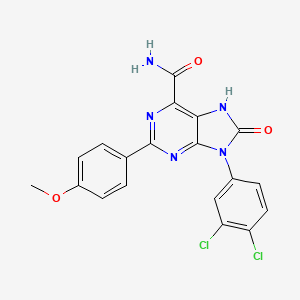
![N-benzyl-2-{5-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B2769833.png)
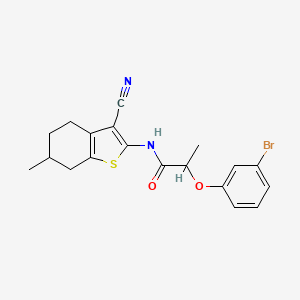
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2769835.png)
